Reduced Lipophilicity and Polar Surface Area Versus Parent 1H-Imidazo[1,2-b]pyrazole: Computed Property Head-to-Head Comparison
1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole exhibits a lower computed XLogP3-AA (0.5) relative to the unsubstituted parent scaffold 1H-imidazo[1,2-b]pyrazole (XLogP3-AA = 0.7), representing a ~29% reduction in predicted lipophilicity [1]. Concurrently, N1-methylation eliminates the sole hydrogen-bond donor (HBD count: 0 vs. 1 for the parent), while the topological polar surface area decreases from 33.1 Ų to 22.2 Ų (a reduction of ~33%) [2]. Both compounds share identical hydrogen-bond acceptor count (1) and zero rotatable bonds.
| Evidence Dimension | Computed physicochemical properties (XLogP3-AA, TPSA, HBD count, HBA count) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5; TPSA = 22.2 Ų; HBD = 0; HBA = 1; MW = 135.17 g/mol |
| Comparator Or Baseline | 1H-Imidazo[1,2-b]pyrazole (parent, CAS 251-80-9): XLogP3-AA = 0.7; TPSA = 33.1 Ų; HBD = 1; HBA = 1; MW = 107.11 g/mol |
| Quantified Difference | ΔXLogP = −0.2 (−29%); ΔTPSA = −10.9 Ų (−33%); ΔHBD = −1 (elimination of donor) |
| Conditions | Computed properties from PubChem (XLogP3-AA 3.0, Cactvs 3.4.8.18); in silico prediction |
Why This Matters
The reduced lipophilicity and eliminated H-bond donor capacity predict improved aqueous solubility and potentially superior pharmacokinetic profile for CNS or solubility-limited targets, directly impacting lead series selection in drug discovery programs.
- [1] PubChem CID 19089113 (1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole) computed properties: XLogP3-AA = 0.5, TPSA = 22.2 Ų, HBD = 0, HBA = 1. View Source
- [2] PubChem CID 159609 (5H-Imidazo[1,2-b]pyrazole, CAS 251-80-9) computed properties: XLogP3-AA = 0.7, TPSA = 33.1 Ų, HBD = 1, HBA = 1. View Source
